molecular formula C10H17N3 B2974536 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 1514737-84-8

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B2974536
CAS No.: 1514737-84-8
M. Wt: 179.267
InChI Key: MPHPTEGYRCFLJJ-UHFFFAOYSA-N
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Description

5-(1-Aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring an N,N-dimethylamine group at the 2-position and a 1-aminopropan-2-yl substituent at the 5-position. The compound’s branched alkylamine substituent may influence solubility, lipophilicity, and biological activity, making it relevant for medicinal chemistry and imaging agent development .

Properties

IUPAC Name

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHPTEGYRCFLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514737-84-8
Record name 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-aminopropan-2-ylamine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1-aminopropan-2-ylamine using a reducing agent such as sodium triacetoxyborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and scalability. The use of solid catalysts and environmentally benign solvents is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: N-bromosuccinimide in carbon tetrachloride at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s amine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

5-(Aminomethyl)-N,N-Dimethylpyridin-2-Amine
  • Structure: Features a linear aminomethyl group at the 5-position.
  • Properties : Molecular weight 151.2 g/mol (C₈H₁₃N₃), predicted boiling point 282.1°C, density 1.075 g/cm³, and pKa 8.18 .
5-(1-Aminoethyl)-N,N-Diethylpyridin-2-Amine
  • Structure: Substitutes dimethylamine with diethylamine and includes a 1-aminoethyl group.
  • Properties : Molecular weight 193.29 g/mol (C₁₁H₁₉N₃), CAS 1337180-70-5.
  • Applications : Primarily a commercial chemical product, though its ethyl groups may enhance lipophilicity compared to dimethyl analogs .
5-(5-Iodobenzofuran-2-yl)-N,N-Dimethylpyridin-2-Amine
  • Structure : Incorporates a 5-iodobenzofuran moiety at the 5-position.
  • Properties : Molecular weight 364.01 g/mol (C₁₅H₁₃IN₂O), synthesized via palladium-catalyzed coupling (low yield: 6.66%) .
  • Applications : High affinity for Aβ plaques in Alzheimer’s disease (AD) brain slices; used as a radiotracer (¹²⁵I/¹²⁴I-labeled) for positron emission tomography (PET) imaging .
(E)-5-(2-(6-(2-[¹⁸F]-Fluoroethoxy)benzothiazol-2-yl)vinyl)-N,N-Dimethylpyridin-2-Amine
  • Structure : Contains a benzothiazole-vinyl-¹⁸F-ethoxy group.
  • Properties : Demonstrates good blood-brain barrier penetration and high Aβ plaque affinity.
  • Applications : Preclinical trials show promise for amyloid PET imaging in AD .

Biological Activity

5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}N3_3
  • SMILES : CC(CN)C1=CN=C(C=C1)N(C)C
  • InChI : InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3

The compound features an aminopropyl group attached to a dimethylpyridine structure, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to various receptors and enzymes, modulating their activity through:

  • Receptor Binding : The compound interacts with specific molecular targets, potentially influencing signal transduction pathways.
  • Enzyme Modulation : It may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been observed to upregulate pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationAlters enzyme activities in metabolic pathways

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated:

  • Cell Viability : A significant reduction in cell viability was noted at higher concentrations.
  • Mechanism of Action : The compound triggered apoptosis via mitochondrial pathways, evidenced by increased caspase activity and morphological changes in treated cells.

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